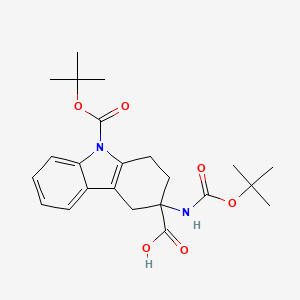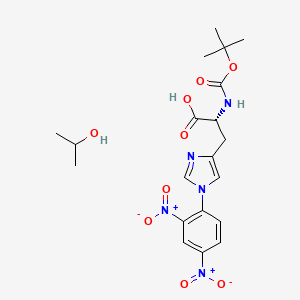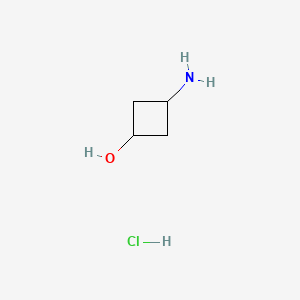
(±)-cis-6,7-Epoxy-(3Z,9Z)-nonadeca-3,9-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(±)-cis-6,7-Epoxy-(3Z,9Z)-nonadeca-3,9-diene, also known as (±)-cis-6,7-epoxynonadeca-3,9-diene, is an organic compound that is a member of the epoxynonadecadiene family. It is a colorless liquid that is soluble in organic solvents and is used in the synthesis of other compounds. It is commercially available and has a variety of applications in the pharmaceutical and chemical industries.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis of (±)-cis-6,7-Epoxy-(3Z,9Z)-nonadeca-3,9-diene can be achieved through a multi-step process involving several reactions.
Starting Materials
1,3-butadiene, 1,5-cyclooctadiene, methyl lithium, 1,2-dibromoethane, sodium borohydride, acetic acid, chromium trioxide, potassium permanganate, sodium hydroxide, hydrochloric acid, sodium chloride, magnesium sulfate, diethyl ether, tetrahydrofuran, methanol, wate
Reaction
1. The reaction of 1,3-butadiene with 1,5-cyclooctadiene in the presence of methyl lithium yields (3Z,9Z)-nonadeca-3,9-diene., 2. The reaction of (3Z,9Z)-nonadeca-3,9-diene with 1,2-dibromoethane in the presence of sodium borohydride yields (3Z,9Z)-nonadeca-3,9-diene-1,2-diol., 3. The reaction of (3Z,9Z)-nonadeca-3,9-diene-1,2-diol with acetic acid and chromium trioxide yields (3Z,9Z)-nonadeca-3,9-diene-1,2-diacetate., 4. The reaction of (3Z,9Z)-nonadeca-3,9-diene-1,2-diacetate with potassium permanganate and sodium hydroxide yields (3Z,9Z)-nonadeca-3,9-diene-1,2-diol-6,7-epoxide., 5. The reaction of (3Z,9Z)-nonadeca-3,9-diene-1,2-diol-6,7-epoxide with hydrochloric acid and sodium chloride yields (±)-cis-6,7-Epoxy-(3Z,9Z)-nonadeca-3,9-diene., 6. The final compound can be purified using standard techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
(±)-cis-6,7-Epoxy-(3Z,9Z)-nonadeca-3,9-diene has a wide variety of scientific research applications. It is used as a starting material in the synthesis of numerous compounds, including pharmaceuticals and agrochemicals. Additionally, it is used in the synthesis of polymers and other materials. It is also used in the study of biological processes, such as the regulation of gene expression and protein folding.
Mécanisme D'action
(±)-cis-6,7-Epoxy-(3Z,9Z)-nonadeca-3,9-diene acts as a Lewis acid, meaning that it can accept electrons from other molecules. This enables it to act as a catalyst in the synthesis of other compounds. Additionally, it can act as a nucleophile, meaning that it can donate electrons to other molecules.
Effets Biochimiques Et Physiologiques
(±)-cis-6,7-Epoxy-(3Z,9Z)-nonadeca-3,9-diene has no known direct biochemical or physiological effects in humans or other organisms. However, it may have indirect effects on biochemical and physiological processes, depending on the compounds it is used to synthesize.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (±)-cis-6,7-Epoxy-(3Z,9Z)-nonadeca-3,9-diene in lab experiments include its low cost, its availability in a variety of forms, and its ability to act as a catalyst in the synthesis of other compounds. Its main limitation is that it is volatile and must be stored in a sealed container in order to prevent it from evaporating.
Orientations Futures
There are a number of potential future directions for (±)-cis-6,7-Epoxy-(3Z,9Z)-nonadeca-3,9-diene research. These include further exploration of its use as a catalyst in the synthesis of other compounds, investigation into its potential applications in the synthesis of polymers and other materials, and further research into its potential effects on biochemical and physiological processes. Additionally, further research could be conducted into its potential toxicity and environmental impacts.
Propriétés
Numéro CAS |
97697-78-4 |
|---|---|
Nom du produit |
(±)-cis-6,7-Epoxy-(3Z,9Z)-nonadeca-3,9-diene |
Formule moléculaire |
C₁₉H₃₄O |
Poids moléculaire |
278.47 |
Synonymes |
rel-(2R,3S)-2-(2Z)-2-Dodecen-1-yl-3-(2Z)-2-penten-1-yloxirane; (2R,3S)-rel-2-(2Z)-2-Dodecenyl-3-(2Z)-2-pentenyl-oxirane; [2α(Z),3α(Z)]-2-(2-Dodecenyl)-3-(2-pentenyl)-oxirane; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



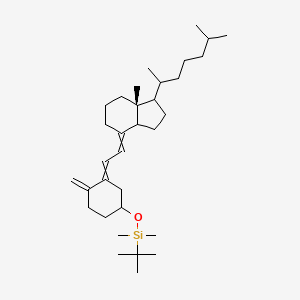
![tert-Butyl-dimethyl-(4-methylene-3-{2-[7a-methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidene]-ethylidene}-cyclohexyloxy)-silane](/img/structure/B1145809.png)
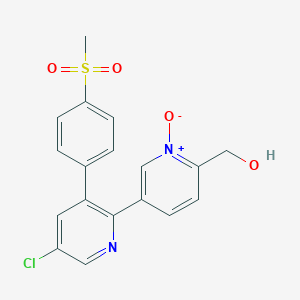
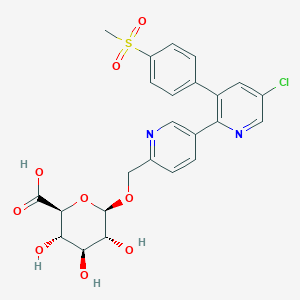
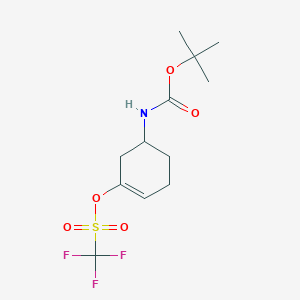
![6-Vinyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145818.png)
